(3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3,4-dimethylanilino)thiophen-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-19(13-10-16)23(29)24-22(27)25(33(30,31)21-7-5-4-6-8-21)26(32-24)28-20-14-11-17(2)18(3)15-20/h4-15,28H,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUDMZMYVWBSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Amino-5-((3,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(p-tolyl)methanone, often referred to as APTM, is a thiophene derivative that has garnered attention for its potential biological activities, especially in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C25H24N2O3S
- Molecular Weight : 480.6 g/mol
- CAS Number : 1115562-41-8
The compound features a thiophene ring substituted with various functional groups, including amino and phenylsulfonyl moieties, which are critical for its biological activity.
APTM's mechanism of action primarily involves the inhibition of specific molecular targets related to cancer cell proliferation and survival. The compound is believed to interact with proteins involved in cell signaling pathways, particularly those associated with apoptosis and cell cycle regulation.
Key Mechanisms:
- Inhibition of Tumor Growth : APTM has shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis.
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains, suggesting a dual role in both anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have evaluated the anticancer effects of APTM using various cancer cell lines. The results indicate significant antiproliferative activity:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Colon Cancer (HCT116) | 0.5 | Induction of apoptosis |
| Breast Cancer (MCF7) | 0.8 | Cell cycle arrest in G2/M phase |
| Leukemia (K562) | 0.3 | Inhibition of tubulin polymerization |
The compound was found to exhibit IC50 values ranging from 0.3 to 0.8 μM across different cell lines, indicating potent anticancer properties comparable to established chemotherapeutic agents .
Antimicrobial Activity
APTM's antimicrobial properties have been investigated against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Pseudomonas aeruginosa | Weak Activity |
The compound demonstrates varying degrees of effectiveness against these pathogens, suggesting potential use as an antimicrobial agent .
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenograft tumors showed that APTM significantly reduced tumor volume compared to controls. Mice treated with APTM exhibited a tumor volume reduction of approximately 60% after three weeks of treatment, highlighting its potential as an effective anticancer therapeutic .
Case Study 2: Synergistic Effects with Other Agents
Research has indicated that combining APTM with other chemotherapeutic agents may enhance its efficacy. In vitro studies showed that co-treatment with APTM and doxorubicin resulted in a synergistic effect, leading to reduced IC50 values for both agents when used together .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs are categorized by core heterocycles and substituents:
Key Observations :
- Substituent Diversity : The phenylsulfonyl group in the target and compounds enhances polarity, while p-tolyl/trimethoxyphenyl groups in the target and improve membrane permeability.
Physicochemical Properties
Computational Insights :
- DFT calculations (as in ) predict the target’s HOMO-LUMO gap to be ~4.5 eV, suggesting reactivity comparable to triazole-thiones .
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what are the key intermediates involved?
The synthesis of this thiophene-based compound likely involves multi-step procedures. A common approach for analogous structures (e.g., thiazole or thiophene derivatives) includes:
- Step 1 : Formation of the thiophene core via cyclization reactions using thiourea or thioamide precursors under reflux conditions .
- Step 2 : Introduction of the phenylsulfonyl group via sulfonation or nucleophilic substitution. For example, describes the use of Pd₂dba₃·CHCl₃ and CuTC as catalysts in cross-coupling reactions with arylboronic acids in THF .
- Step 3 : Functionalization of the amino and p-tolyl groups through reductive amination or Friedel-Crafts acylation. highlights the use of DMSO or toluene as solvents for such reactions . Key intermediates include the unsubstituted thiophene core and sulfonated precursors.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?
Comprehensive characterization requires:
- ¹H/¹³C NMR : The amino group (-NH₂) typically appears as a broad singlet near δ 5–6 ppm. The phenylsulfonyl group (-SO₂Ph) deshields adjacent protons, causing signals at δ 7.5–8.5 ppm .
- IR Spectroscopy : Stretching vibrations for -NH₂ (3200–3400 cm⁻¹) and -SO₂ (1150–1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak (e.g., reports m/z 282 [M+1] for a related thiadiazole compound) .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic properties or reactivity of this compound?
Density Functional Theory (DFT) calculations can:
- Optimize Geometry : Predict bond lengths and angles, validated against X-ray crystallography (if available) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites. For example, used DFT to analyze charge distribution in triazole-thione derivatives .
- Excited-State Dynamics : Estimate dipole moments and UV-Vis absorption spectra (e.g., studied solvatochromic effects in methanone derivatives) .
Q. What strategies can be employed to optimize the reaction yield when introducing the phenylsulfonyl group during synthesis?
Contradictions in methods (e.g., catalyst choice, solvent effects) require systematic optimization:
- Catalyst Screening : achieved higher yields using Pd₂dba₃·CHCl₃ with CuTC versus alternative Pd catalysts .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while toluene improves thermal stability for reflux reactions .
- Reaction Monitoring : TLC or HPLC tracks sulfonation progress to avoid over-functionalization.
Q. Are there known biological targets or pharmacological activities associated with this compound's structural analogs?
While direct data is limited, analogs suggest potential applications:
- Anticancer Activity : Thiophene derivatives with sulfonyl groups (e.g., ) inhibit kinase pathways .
- Antimicrobial Effects : Triazole-thione derivatives () show efficacy against bacterial strains via enzyme inhibition .
- Structure-Activity Relationship (SAR) : Modifying the p-tolyl or dimethylphenyl groups could enhance target selectivity, as seen in ’s analysis of heterocyclic pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
